![molecular formula C14H17NO4 B1510258 Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate CAS No. 912366-83-7](/img/structure/B1510258.png)
Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Overview
Description
Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate, also known as EOMTB, is a synthetic compound that belongs to the benzodiazepine family. It has gained attention in recent years due to its potential applications in scientific research. EOMTB is a versatile compound that has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
Mechanism of Action
Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate acts as a positive allosteric modulator of GABA-A receptors, enhancing the binding of GABA to the receptor and increasing the inhibitory effects of the neurotransmitter. This results in increased chloride ion influx and hyperpolarization of the neuronal membrane, leading to decreased neuronal excitability. Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate has been found to bind to a specific site on the receptor, known as the benzodiazepine site, which is distinct from the GABA binding site.
Biochemical and Physiological Effects:
Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate has been shown to have a range of biochemical and physiological effects, including sedative, anxiolytic, anti-convulsant, and muscle relaxant properties. It has also been found to have antipsychotic and anti-inflammatory effects. Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate has been studied for its effects on memory and learning, with some studies suggesting that it may enhance cognitive function.
Advantages and Limitations for Lab Experiments
Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate has several advantages for use in laboratory experiments. It has high affinity for GABA-A receptors, making it a useful tool for studying their function. It is also relatively stable and easy to synthesize. However, Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate has some limitations in laboratory experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate. One area of interest is its potential as a treatment for anxiety and other psychiatric disorders. It has also been suggested that Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate may have neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action and potential applications of Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate in scientific research.
Scientific Research Applications
Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate has shown potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its effects on GABA-A receptors, which are responsible for regulating inhibitory neurotransmission in the brain. Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate has been found to have high affinity for GABA-A receptors, making it a useful tool for studying their function. It has also been studied for its potential as an anxiolytic and anti-convulsant agent.
properties
IUPAC Name |
ethyl 8-methoxy-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-19-14(17)10-6-9-4-5-11(18-2)8-12(9)15-13(16)7-10/h4-5,8,10H,3,6-7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOCPRFZNXRLAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=C(C=C2)OC)NC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743269 | |
Record name | Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate | |
CAS RN |
912366-83-7 | |
Record name | Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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